Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)-
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Overview
Description
Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- is a chemical compound with the molecular formula C9H7Cl5O and a molecular weight of 308.4 g/mol . It is also known by its systematic name, 2,2,2-Trichloro-1-(2,6-dichloro-4-methylphenyl)ethanol . This compound is characterized by the presence of a benzenemethanol core substituted with two chlorine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a trichloromethyl group at the alpha position.
Preparation Methods
The synthesis of Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- typically involves the reaction of 2,6-dichloro-4-methylbenzaldehyde with trichloromethyl carbinol under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- can be compared with other similar compounds, such as:
Benzenemethanol, 2,6-dichloro-alpha-methyl-: This compound has a similar structure but lacks the trichloromethyl group, which significantly alters its chemical and biological properties.
Benzenemethanol, 4-methyl-: This compound lacks the chlorine and trichloromethyl groups, making it less reactive and with different applications. The uniqueness of Benzenemethanol, 2,6-dichloro-4-methyl-alpha-(trichloromethyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
116070-32-7 |
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Molecular Formula |
C9H7Cl5O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(2,6-dichloro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H7Cl5O/c1-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8,15H,1H3 |
InChI Key |
UJESAJMPPOKDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(C(Cl)(Cl)Cl)O)Cl |
Origin of Product |
United States |
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